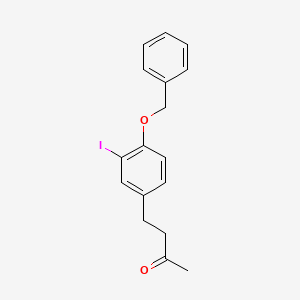

4-(4-Benzyloxy-3-iodophenyl)butan-2-one

描述

4-(4-Benzyloxy-3-iodophenyl)butan-2-one is an organic compound characterized by the presence of a benzyloxy group and an iodine atom attached to a phenyl ring, along with a butan-2-one moiety

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Benzyloxy-3-iodophenyl)butan-2-one typically involves multiple steps:

Bromination: The starting material, 4-benzyloxyphenol, undergoes bromination to introduce a bromine atom at the desired position.

Iodination: The brominated intermediate is then subjected to a halogen exchange reaction, where the bromine atom is replaced with an iodine atom using a suitable iodinating agent such as sodium iodide.

Coupling Reaction: The iodinated intermediate is then coupled with a butan-2-one derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the final product

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

化学反应分析

Types of Reactions

4-(4-Benzyloxy-3-iodophenyl)butan-2-one can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.

Oxidation and Reduction: The butan-2-one moiety can be oxidized to a carboxylic acid or reduced to an alcohol.

Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds

Common Reagents and Conditions

Substitution Reactions: Sodium iodide, potassium carbonate, and suitable solvents like acetone or dimethylformamide.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium phosphate

Major Products

Substitution: Various substituted phenyl derivatives.

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Coupling: Biaryl compounds and other complex organic molecules

科学研究应用

Overview

4-(4-Benzyloxy-3-iodophenyl)butan-2-one is a synthetic organic compound that has garnered attention in various fields of scientific research, particularly in medicinal chemistry and material science. Its unique structural features allow it to interact with biological systems and serve as a precursor in the synthesis of more complex molecules.

Medicinal Chemistry

The compound is primarily explored for its potential therapeutic applications. Research indicates that derivatives of this compound may exhibit significant biological activities, including:

- Anticancer Properties : Studies have shown that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis in various cancer lines.

- Antimicrobial Activity : The compound's ability to disrupt cellular processes makes it a candidate for developing new antimicrobial agents.

Biological Research

In biological research, this compound is utilized to study its interaction with specific molecular targets. This includes:

- Receptor Binding Studies : The compound can be used to investigate its binding affinity to various receptors, providing insights into its mechanism of action.

- Pathway Analysis : Understanding how this compound affects signaling pathways can lead to the identification of new therapeutic targets.

Synthetic Chemistry

The compound serves as a valuable building block in synthetic organic chemistry. Its structural characteristics allow for:

- Synthesis of Complex Molecules : It can be used in multi-step synthesis processes to create more intricate compounds with potential pharmaceutical applications.

- Modification and Derivatization : Researchers can modify the compound to enhance its efficacy or reduce toxicity, tailoring it for specific applications.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of a series of compounds derived from this compound. The results indicated that certain derivatives exhibited potent activity against breast cancer cells, leading to significant reductions in cell viability through apoptosis induction.

Case Study 2: Antimicrobial Efficacy

Research conducted at a university laboratory focused on the antimicrobial effects of this compound against Gram-positive and Gram-negative bacteria. The findings showed that modifications to the benzyl group enhanced its antibacterial activity, suggesting potential for development into a new class of antibiotics.

作用机制

The mechanism of action of 4-(4-Benzyloxy-3-iodophenyl)butan-2-one depends on its application:

In Organic Synthesis: Acts as a building block in various synthetic pathways, facilitating the formation of new carbon-carbon bonds.

In Medicinal Chemistry: The benzyloxy and iodine groups can interact with biological targets, potentially modulating enzyme activity or receptor binding

相似化合物的比较

Similar Compounds

4-(4-Benzyloxy-3-bromophenyl)butan-2-one: Similar structure but with a bromine atom instead of iodine.

4-(4-Benzyloxy-3-chlorophenyl)butan-2-one: Contains a chlorine atom instead of iodine.

4-(4-Benzyloxy-3-fluorophenyl)butan-2-one: Features a fluorine atom in place of iodine

Uniqueness

The presence of the iodine atom in 4-(4-Benzyloxy-3-iodophenyl)butan-2-one makes it more reactive in certain substitution and coupling reactions compared to its bromine, chlorine, and fluorine analogs. This reactivity can be advantageous in specific synthetic applications, providing unique pathways for the formation of complex molecules .

生物活性

4-(4-Benzyloxy-3-iodophenyl)butan-2-one is a synthetic organic compound characterized by its complex structure, which includes a benzyloxy group and an iodine atom attached to a phenyl ring. Its molecular formula is . The presence of iodine often enhances the biological activity and reactivity of compounds, making this molecule of interest in various fields, including medicinal chemistry and pharmacology.

The compound exhibits unique chemical behavior due to the influence of its substituents. The benzyloxy group contributes to its lipophilicity, while the iodine atom may enhance its electrophilic character, facilitating interactions with biological macromolecules. These characteristics are vital for exploring its potential therapeutic applications.

The biological activity of this compound can be attributed to its interactions with various biological targets. Preliminary studies suggest that it may act as an enzyme inhibitor or receptor modulator. The exact molecular targets and pathways remain to be fully elucidated through further research.

In Vitro Studies

In vitro assays have been conducted to evaluate the compound's biological activity. For instance, it has shown potential in:

- Antimicrobial Activity : Preliminary results indicate that this compound exhibits antimicrobial properties against certain bacterial strains.

- Cytotoxicity Assays : The compound has been tested for cytotoxic effects on cancer cell lines, demonstrating promising results that warrant further investigation into its anticancer potential.

Comparative Analysis with Similar Compounds

To better understand the unique attributes of this compound, a comparison with structurally similar compounds is essential. The following table summarizes key features:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-[4-(4-Chlorobenzoyl)phenoxy]butan-2-one | Contains a chlorobenzoyl group | May exhibit different biological activities due to chlorine substitution |

| 4-Benzyloxy-2-butanone | Lacks the iodine substituent | Simpler structure may lead to different reactivity patterns |

| 1-(2-bromo-4-nitroimidazol-1-yl)-2-methylpropan-2-ol | Contains a nitroimidazole moiety | Known for its antimicrobial properties, contrasting with potential uses of the iodine compound |

Case Studies and Research Findings

Recent studies have begun to explore the therapeutic applications of this compound:

- Anticancer Research : A study investigated its effects on various cancer cell lines, revealing that the compound induces apoptosis in a dose-dependent manner. This suggests potential as a chemotherapeutic agent.

- Enzyme Inhibition Studies : Research focusing on enzyme inhibition has indicated that this compound may inhibit specific enzymes involved in cancer metabolism, enhancing its profile as a candidate for further drug development.

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-(4-Benzyloxy-3-iodophenyl)butan-2-one in laboratory settings?

- Methodological Answer : Synthesis typically involves sequential functionalization of the phenyl ring. Key steps include:

Protection of hydroxyl groups : Use benzyl ether protection (e.g., benzyl chloride) to stabilize reactive sites during iodination .

Iodination : Introduce iodine at the 3-position via electrophilic aromatic substitution using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled conditions .

Ketone formation : Employ Friedel-Crafts acylation or condensation reactions to install the butan-2-one moiety .

Purification often involves column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .

- Ventilation : Use fume hoods to mitigate inhalation risks (Category 4 acute toxicity via inhalation) .

- Waste disposal : Segregate halogenated waste and consult certified disposal services to prevent environmental contamination .

Q. How can structural characterization of this compound be reliably performed?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to confirm substitution patterns (e.g., iodophenyl proton shifts at ~7.5–8.0 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H] for CHIO) .

- X-ray Crystallography : Resolve stereochemical ambiguities by single-crystal analysis if crystallizable derivatives are available .

Advanced Research Questions

Q. How can enzymatic systems be optimized for stereoselective modifications of this compound derivatives?

- Methodological Answer :

- Enzyme selection : Use ene reductases (ERs) and glucose dehydrogenases (GDHs) for cofactor (NAD+/NADH) recycling in ketone reductions .

- Immobilization : Stabilize enzymes on functionalized supports (e.g., poplar powder) to enhance reusability and reaction longevity (>50 hours) .

- Reaction monitoring : Track conversions via HPLC or GC-MS to optimize substrate feeding rates (e.g., incremental addition up to 350 μM) .

Q. What strategies mitigate electronic perturbations caused by the iodine substituent during synthetic reactions?

- Methodological Answer :

- Directing effects : Leverage iodine’s ortho/para-directing nature in electrophilic substitutions by pre-functionalizing adjacent positions .

- Electronic modulation : Compare reactivity with bromo/fluoro analogs (e.g., 4-(4-Bromophenyl)-2-butanone) using Hammett parameters to predict rate changes .

- Protecting groups : Temporarily mask iodine with trimethylsilyl groups to prevent unwanted side reactions in acidic/basic conditions .

Q. How does the iodophenyl group influence thermal properties in polymerized derivatives of this compound?

- Methodological Answer :

- Copolymer design : Synthesize methacrylated derivatives (e.g., 4-(4-methacryloyloxyphenyl)butan-2-one) for free-radical polymerization .

- Thermal analysis : Measure glass transition temperatures (T) via DSC; iodine’s steric bulk typically increases T (e.g., ΔT ~13°C vs. non-halogenated analogs) .

- Solvent selection : Use green solvents like diethyl carbonate to achieve comparable molecular weights (P ~150) while reducing environmental impact .

Q. How should researchers address discrepancies in reported yields for iodophenyl ketone synthesis?

- Methodological Answer :

- Condition screening : Vary catalysts (e.g., Lewis acids vs. organocatalysts) and solvents (polar aprotic vs. ethers) to identify optimal systems .

- Purity controls : Validate starting material purity via melting point analysis or NMR to exclude impurities affecting yields .

- Reproducibility protocols : Document reaction parameters (e.g., temperature gradients, stirring rates) to standardize procedures across labs .

属性

IUPAC Name |

4-(3-iodo-4-phenylmethoxyphenyl)butan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17IO2/c1-13(19)7-8-14-9-10-17(16(18)11-14)20-12-15-5-3-2-4-6-15/h2-6,9-11H,7-8,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRUKVIIAMAMMKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCC1=CC(=C(C=C1)OCC2=CC=CC=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。